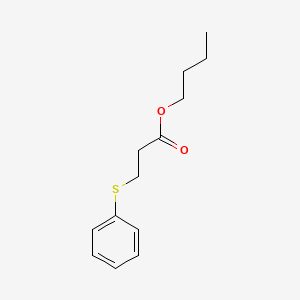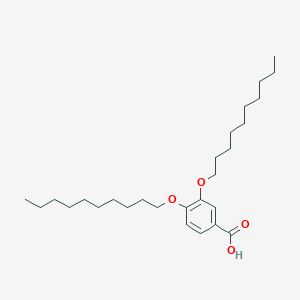
Propanoic acid, 3-(phenylthio)-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 3-(phenylthio)-, butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid moiety esterified with a butyl group and a phenylthio substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(phenylthio)-, butyl ester typically involves the esterification of propanoic acid with butanol in the presence of a catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3(CH2)3OH⇌CH3CH2COO(CH2)3CH3+H2O
This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to drive the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester.
化学反応の分析
Types of Reactions
Propanoic acid, 3-(phenylthio)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propanoic acid and butanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted esters or amides.
科学的研究の応用
Propanoic acid, 3-(phenylthio)-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
作用機序
The mechanism of action of propanoic acid, 3-(phenylthio)-, butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
Propanoic acid, butyl ester: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.
Propanoic acid, phenyl ester: Lacks the butyl group, which may affect its volatility and odor profile.
Uniqueness
Propanoic acid, 3-(phenylthio)-, butyl ester is unique due to the presence of both the butyl and phenylthio groups, which confer distinct chemical and physical properties. The phenylthio group adds hydrophobicity and potential biological activity, while the butyl group contributes to its ester characteristics and volatility.
特性
| 121118-58-9 | |
分子式 |
C13H18O2S |
分子量 |
238.35 g/mol |
IUPAC名 |
butyl 3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C13H18O2S/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChIキー |
ZXMFMKPWBKAMBM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)

![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)



![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
